3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
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Biological Activity
3-Phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that integrates a quinazoline core with oxadiazole and phenethyl groups. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural characteristics of this compound suggest various interactions with biological targets, which can lead to significant therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O2, with a molecular weight of approximately 364.4 g/mol. The presence of multiple aromatic rings enhances its stability and reactivity.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit antimicrobial properties. For instance, derivatives similar to 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a comparative study using the agar well diffusion method, several derivatives displayed moderate to strong antibacterial activity (Table 1).
Compound | Activity Against Gram-positive | Activity Against Gram-negative | Reference |
---|---|---|---|
Compound A | Moderate | Weak | |
Compound B | Strong | Moderate | |
3-Phe... | Moderate | Moderate |
Antioxidant Activity
The antioxidant potential of compounds containing oxadiazole has been explored extensively. The DPPH assay demonstrated that certain derivatives exhibited significant radical scavenging activity. The structure-function relationship suggests that the oxadiazole moiety contributes to enhanced antioxidant properties (Table 2).
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of this compound. Some studies indicate that while certain derivatives exhibit cytotoxic effects at higher concentrations, they may also show selective toxicity towards cancer cells compared to normal cells (Table 3).
The biological activity of 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline can be attributed to its ability to interact with specific enzymes and receptors. For instance, studies have suggested that quinazoline derivatives can inhibit DNA topoisomerases and bacterial gyrase, which are crucial for DNA replication and repair processes in bacteria (Table 4).
Target Enzyme | Inhibition Type | Reference |
---|---|---|
DNA Topoisomerase IV | Competitive Inhibition | |
Bacterial Gyrase | Noncompetitive |
Case Studies
In one notable case study involving the synthesis and evaluation of quinazoline derivatives, researchers found that modifications at the oxadiazole position significantly altered biological activity. Compounds with electron-withdrawing groups showed enhanced antimicrobial efficacy compared to their electron-donating counterparts.
Properties
CAS No. |
1105197-06-5 |
---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-18-9-5-6-12-20(18)24-27-23(33-28-24)17-30-22-14-8-7-13-21(22)25(31)29(26(30)32)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3 |
InChI Key |
FSKAFINURKPJLH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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